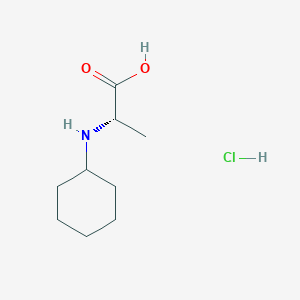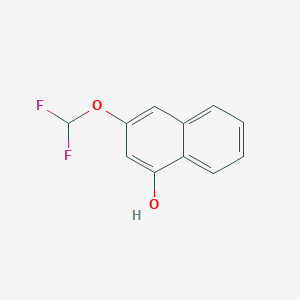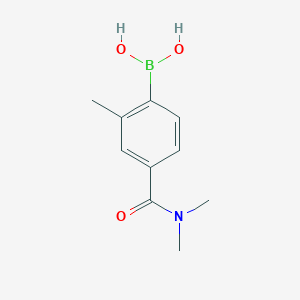
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylcarbamoyl group and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid typically involves the reaction of 4-bromo-2-methylphenylboronic acid with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The dimethylcarbamoyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the dimethylcarbamoyl and methyl groups.
4-(Carbamoyl)-2-methylphenylboronic Acid: A closely related compound with a carbamoyl group instead of a dimethylcarbamoyl group.
2-Methylphenylboronic Acid: Another similar compound with a methyl group but without the dimethylcarbamoyl group.
Uniqueness: 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid stands out due to the presence of both the dimethylcarbamoyl and methyl groups, which confer unique reactivity and stability properties. These features make it particularly useful in applications requiring precise control over chemical reactivity and stability.
Eigenschaften
Molekularformel |
C10H14BNO3 |
|---|---|
Molekulargewicht |
207.04 g/mol |
IUPAC-Name |
[4-(dimethylcarbamoyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c1-7-6-8(10(13)12(2)3)4-5-9(7)11(14)15/h4-6,14-15H,1-3H3 |
InChI-Schlüssel |
WJHRWLGLPHMHMC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)
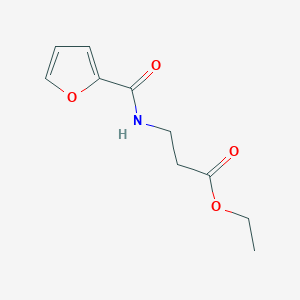
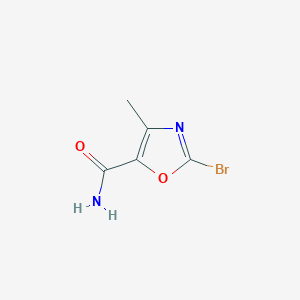
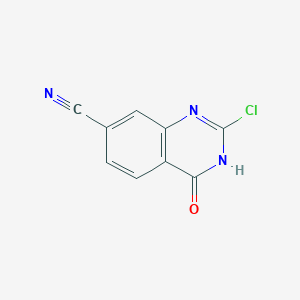


![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
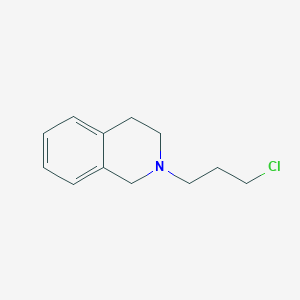

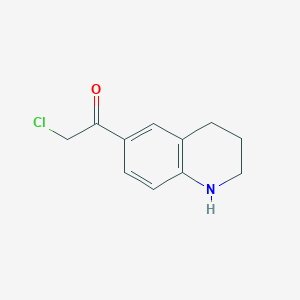
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
